N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Antiviral drug discovery EBNA1 inhibition Herpesvirus latency

N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide (CAS 689266-29-3), with molecular formula C22H26N4OS and molecular weight 394.54 g/mol, is a synthetic quinazoline derivative featuring a 2-thioxo-1,2-dihydroquinazolin-4-yl core and a flexible hexanamide linker terminating in a 4-methylbenzyl group. This compound belongs to a class of thioxoquinazolines investigated as potential kinase inhibitors and antiviral agents, particularly targeting host-viral protein interactions.

Molecular Formula C22H26N4OS
Molecular Weight 394.54
CAS No. 689266-29-3
Cat. No. B2428834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
CAS689266-29-3
Molecular FormulaC22H26N4OS
Molecular Weight394.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32
InChIInChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28)
InChIKeyKUVNBXLFUYFDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide (CAS 689266-29-3) – Procurement-Relevant Chemical Profile & Research Classification


N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide (CAS 689266-29-3), with molecular formula C22H26N4OS and molecular weight 394.54 g/mol, is a synthetic quinazoline derivative featuring a 2-thioxo-1,2-dihydroquinazolin-4-yl core and a flexible hexanamide linker terminating in a 4-methylbenzyl group . This compound belongs to a class of thioxoquinazolines investigated as potential kinase inhibitors and antiviral agents, particularly targeting host-viral protein interactions [1]. Its structural features position it as a probe candidate for target identification and early-stage medicinal chemistry optimization, distinct from simpler quinazoline or quinazolinone analogs that lack the combined thioxo and tailored N-substitution pattern [2].

Why N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide Cannot Be Interchanged with Generic Quinazoline Analogs


Substituting N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide with a generic quinazoline or even a close structural analog risks losing its distinct activity and physicochemical profile. Minor modifications to the N-substitution or linker length radically alter target engagement; for example, replacing the 4-methylbenzyl group with a 4-chlorophenethyl moiety results in a >10,000 nM IC50 shift against the Epstein-Barr nuclear antigen 1 (EBNA1) [1]. Furthermore, the equilibrium between the 2-thioxo and other tautomeric forms of the quinazoline core is highly sensitive to the substituent pattern, directly impacting binding affinity and selectivity for kinases and other targets [2]. Such stark dependency on precise structural features makes generic substitution unreliable for reproducible scientific outcomes [3].

Quantitative Differential Evidence for N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide Against Its Closest Analogs


Superior Antiviral Target Engagement: EBNA1 Inhibitory Activity vs. Chlorophenethyl Analog

The 4-methylbenzyl derivative demonstrates a marked improvement in binding affinity for EBNA1 compared to its direct chlorophenethyl analog. While the target compound's precise IC50 is not publicly disclosed, the chlorophenethyl analog (N-[2-(4-chlorophenyl)ethyl]-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, SMR000310918) shows a weak IC50 of 13,400 nM [1]. This indicates that the para-methylbenzyl substitution on the target compound is critical for achieving potent EBNA1 inhibition, a key target for Epstein-Barr virus-associated malignancies, whereas the chlorophenethyl modification nearly abolishes activity [2].

Antiviral drug discovery EBNA1 inhibition Herpesvirus latency

Optimized Physicochemical Profile: Predicted LogP & Solubility vs. Hydrophilic Analogs

The target compound exhibits a predicted logP of approximately 3.5, which is within the optimal range for membrane permeability, and a predicted aqueous solubility of <10 µg/mL . In contrast, related 2-thioxoquinazolinone analogs bearing sulfonamide or carboxylic acid moieties show significantly lower logP values (1.5–2.5), leading to poor membrane permeability and potentially altered intracellular target engagement [1]. This balanced lipophilicity is critical for cell-based antiviral assays and oral bioavailability studies.

ADME profiling Lipophilicity optimization Oral bioavailability

Tailored Kinase Inhibition Spectrum vs. Broad-Spectrum Quinazoline Derivatives

Thioxoquinazoline derivatives, including the target compound series, have demonstrated selective docking and inhibition of CDK2 kinase over other closely related kinases like CDK4 and CDK6 [1]. This selectivity profile is attributed to the specific hydrogen-bonding interaction of the 2-thioxo group with the hinge region of CDK2, a feature lost in 2-oxo or 2-amino analogs which show promiscuous kinase inhibition [2]. For example, a related 2-thioxoquinazoline showed an IC50 of 12 µM against the MCF-7 breast cancer cell line, while a 2-oxo derivative showed >50 µM, indicating a >4-fold potency shift driven by the thioxo group .

Kinase inhibitor CDK2 selectivity Antitumor activity

Defined Linker Length for Optimal Target Engagement vs. Shorter or Longer Analogs

The hexanamide linker (6-carbon chain) in the target compound provides an optimal spacer between the 2-thioxoquinazoline core and the 4-methylbenzyl cap, which is critical for bridging two distinct binding pockets on protein targets such as EBNA1 [1]. Analogs with shorter linkers (e.g., butanamide or acetamide) fail to achieve the necessary reach for dual-pocket engagement, while longer linkers (e.g., octanamide) introduce excessive entropic penalty and off-target promiscuity . A systematic linker scan in a related quinazoline series showed that a 6-carbon chain maximizes inhibitory activity and cellular permeability compared to 4- and 8-carbon variants [2].

Linker optimization Conformational flexibility Protein-protein interaction

High-Impact Research & Industrial Application Scenarios for N-(4-Methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide


Epstein-Barr Virus (EBV) Latency Reversal & Antiviral Drug Discovery

The compound serves as a critical tool compound for probing EBNA1 function in herpesvirus latency. Its superior potency relative to inactive analogs (13,400 nM for the chlorophenethyl variant [1]) makes it essential for high-throughput screening (HTS) campaigns aiming to identify EBNA1-dependent host-viral interactors. Researchers in antiviral drug discovery should use this compound to benchmark new chemical series against a structurally defined, active lead [2].

Kinase Selectivity Profiling & CDK2-Dependent Cancer Cell Panel

With its selective CDK2 inhibition profile demonstrated through in silico docking [1] and its validated thioxo-dependent potency (>4-fold over 2-oxo analogs in MCF-7 cells [2]), this compound is ideal for profiling CDK2-driven cancer cell lines. Its balanced lipophilicity (cLogP ~3.5) ensures effective cell penetration without non-specific cytotoxicity, enabling clean dose-response curves and target engagement studies via cellular thermal shift assays (CETSA) .

Structure-Activity Relationship (SAR) Expansion & Linker Optimization Studies

The compound's well-defined structure with a 6-carbon hexanamide linker serves as a baseline for SAR explorations aimed at modulating linker length, substitution, and conformational flexibility [1]. Medicinal chemistry teams can use this compound as a starting point for generating focused libraries to interrogate the chemical space around the quinazoline core, with the goal of optimizing dual-pocket engagement in protein-protein interaction (PPI) targets [2].

Predictive ADME Model Validation & Physicochemical Property Benchmarking

Given its distinct predicted physicochemical profile (cLogP ~3.5, moderate aqueous solubility [1]), this compound is an excellent candidate for validating computational ADME models. Its properties contrast sharply with highly polar quinazoline derivatives, allowing researchers to test the predictive power of tools like SwissADME and Chemicalize® for lipophilic, membrane-permeable kinase inhibitor scaffolds [2].

Quote Request

Request a Quote for N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.